molecular formula C7H16O3S2 B8068004 6-HYDROXYHEXYL METHANETHIOSULFONATE

6-HYDROXYHEXYL METHANETHIOSULFONATE

Cat. No.: B8068004
M. Wt: 212.3 g/mol
InChI Key: LJAHZTRIUZDULW-UHFFFAOYSA-N
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Description

6-HYDROXYHEXYL METHANETHIOSULFONATE is an organic compound with a unique structure that includes a sulfonothioyloxy group attached to a hexanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-HYDROXYHEXYL METHANETHIOSULFONATE typically involves the reaction of 6-bromo-1-hexanol with thiourea to form 6-mercaptohexan-1-ol, which is then further reacted with methylsulfonyl chloride under basic conditions to yield the desired product . The reaction conditions often include the use of solvents such as chloroform or methanol and may require inert atmosphere conditions to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation and crystallization are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-HYDROXYHEXYL METHANETHIOSULFONATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include sulfonic acids, thiols, and various substituted hexanols, depending on the specific reaction pathway and reagents used .

Scientific Research Applications

6-HYDROXYHEXYL METHANETHIOSULFONATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-HYDROXYHEXYL METHANETHIOSULFONATE involves its interaction with molecular targets through its sulfonothioyloxy group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The compound can also participate in redox reactions, influencing cellular oxidative states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-HYDROXYHEXYL METHANETHIOSULFONATE is unique due to its sulfonothioyloxy group, which imparts distinct chemical reactivity and potential for diverse applications. This functional group allows for specific interactions with biological molecules and can be used to modify surfaces and materials in industrial applications .

Properties

IUPAC Name

6-methylsulfonothioyloxyhexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O3S2/c1-12(9,11)10-7-5-3-2-4-6-8/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJAHZTRIUZDULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=S)OCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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